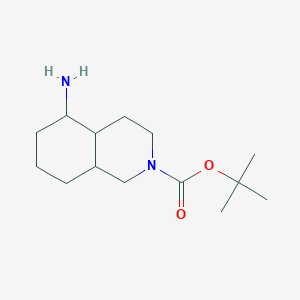
Tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves the protection of the amino group using a tert-butyl (Boc) group. The Boc-protected amino acid is then reacted with other reagents to form the desired structure. Detailed synthetic pathways and reaction conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of Tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate consists of a decahydroisoquinoline ring system with an amino group at position 5 and a tert-butyl ester group at position 2. The Boc group provides steric hindrance and stability .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including amide formation, amidation, and esterification. The choice of coupling reagents and reaction conditions significantly influences the yield and selectivity of these reactions .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Drug Development
Tert-butyl 5-amino-decahydroisoquinoline-2-carboxylate is a compound of interest in the field of chemical synthesis and drug development. It is related to compounds such as N-tert-butyl isoquine, which has been investigated as a potential antimalarial drug. N-tert-Butyl isoquine, developed through a public-private partnership, was selected for its excellent activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo. This compound represents a class of synthetic quinolines developed from affordable and accessible starting materials, highlighting the compound's relevance in the synthesis of novel therapeutic agents (O’Neill et al., 2009).
Organic Synthesis Methodologies
The tert-butyl group, often used in organic synthesis for protection strategies, plays a crucial role in the synthesis of various chemical entities. Compounds like 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) have been utilized as tert-butoxycarbonylation reagents for acidic proton-containing substrates. This method allows for chemoselective reactions under mild conditions, demonstrating the versatility of tert-butyl-based compounds in facilitating complex organic transformations (Saito et al., 2006).
Catalysis and Reaction Mechanisms
In catalysis, tert-butyl derivatives are involved in a variety of reaction mechanisms, including palladium-catalyzed aminocarbonylation and arylation processes. These reactions are crucial for constructing complex molecules with potential pharmaceutical applications. For instance, palladium-catalyzed reactions with compounds such as 8-hydroxy- and 8-benzyloxy-5,7-diiodoquinoline under aminocarbonylation conditions demonstrate the utility of tert-butyl-containing compounds in facilitating selective and efficient synthetic pathways (Takács et al., 2011).
Advanced Material Synthesis
The application of tert-butyl derivatives extends into the realm of material science, where they are used in the synthesis of complex molecules and materials with unique properties. For example, the synthesis of glycuronamides of amino acids, which are constituents of microbial polysaccharides, involves tert-butyl protected amino acid derivatives. These compounds are used to create neoglycoconjugates of copolymer type, which have potential applications in immunochemical studies and material sciences (Chernyak et al., 1991).
Eigenschaften
IUPAC Name |
tert-butyl 5-amino-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-7-11-10(9-16)5-4-6-12(11)15/h10-12H,4-9,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKVXDCBECSADD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CCCC2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



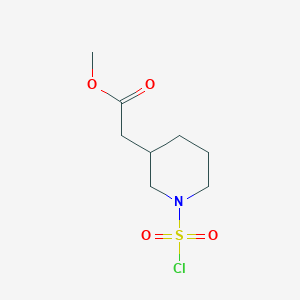
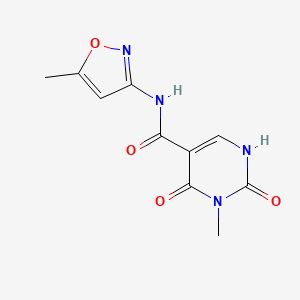
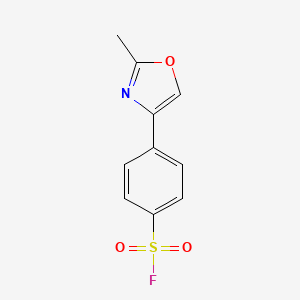

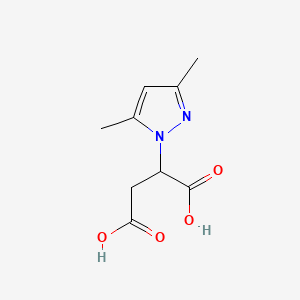
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2916830.png)
![ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate](/img/structure/B2916831.png)
![3-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2916832.png)
![3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2916834.png)
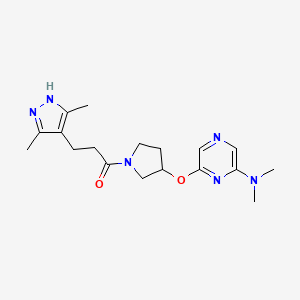
![2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2916836.png)
![3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2916837.png)